molecular formula C9H10ClNO2 B1388853 (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid CAS No. 1243241-70-4

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid

Cat. No. B1388853
M. Wt: 199.63 g/mol
InChI Key: NCFOMSKIIHPPCQ-QMMMGPOBSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions involved.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents.


Scientific Research Applications

  • Palladium-catalyzed direct arylation

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Cyclopalladation

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Copper-mediated ligandless aerobic fluoroalkylation

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Pd-catalyzed arylative cyclization

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Ruthenium catalyzed direct arylation

    • The compound can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • HPLC Separation of Aromatic Boronic Acids

    • 4-Chlorophenylboronic acid can be used in HPLC to separate aromatic boronic acids .
    • The specific methods and outcomes would depend on the other components in the mixture and the conditions used in the separation .
  • Preparation of Substituted Diarylmethylidenefluorenes

    • This is a type of organic compound that can be prepared via a Suzuki coupling reaction .
    • 4-Chlorophenylboronic acid can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Preparation of Baclofen Lactam

    • Baclofen lactam is a type of organic compound that can be prepared by a Suzuki coupling of a pyrrolinyl tosylate, followed by a hydrogenation reaction .
    • 4-Chlorophenylboronic acid can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Preparation of Palladium (II) Thiocarboxamide Complexes

    • These are a type of organometallic compound that can be prepared using 4-Chlorophenylboronic acid .
    • These complexes can be used as Suzuki coupling catalysts .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Regioselective Arylation and Alkynylation

    • This is a type of reaction that selectively attaches aryl or alkynyl groups to specific positions on a molecule .
    • 4-Chlorophenylboronic acid can be used as a reactant in Suzuki-Miyaura and Sonogashira cross-coupling reactions .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
  • Ligand-free Copper-catalyzed Coupling Reactions

    • This is a type of reaction that forms a bond between two molecules .
    • 4-Chlorophenylboronic acid can be used as a reactant in this process .
    • The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound more efficiently or sustainably.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to consult the primary scientific literature or databases like PubChem or ChemSpider. If you have access to a university library, they can often provide access to these resources. If you’re working in a lab, your lab supervisor or colleagues would also be good resources. If you’re a student, your professors or teaching assistants could help guide your research. If you’re doing this research on your own, there are also many free online resources and forums where chemists help each other out with questions like these. Good luck with your research!


properties

IUPAC Name

(2R)-3-amino-2-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFOMSKIIHPPCQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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